molecular formula C15H26O B1224630 (2Z,6E)-Farnesol CAS No. 3790-71-4

(2Z,6E)-Farnesol

Cat. No.: B1224630
CAS No.: 3790-71-4
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-PVMFERMNSA-N
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Description

(2Z,6E)-Farnesol is a naturally occurring sesquiterpene alcohol found in various essential oils, including citronella, neroli, cyclamen, and lemon grass. It is known for its pleasant floral aroma and is widely used in perfumery and cosmetics. Chemically, it is characterized by the presence of two double bonds in the Z and E configurations, respectively.

Scientific Research Applications

(2Z,6E)-Farnesol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: (2Z,6E)-Farnesol can be synthesized through several methods. One common approach involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, catalyzed by farnesyl diphosphate synthase. This enzyme-mediated reaction results in the formation of (2Z,6E)-farnesyl diphosphate, which can then be hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as essential oils. The extraction process includes steam distillation followed by purification through fractional distillation or chromatography. Advances in biotechnology have also enabled the microbial production of this compound using genetically engineered microorganisms .

Chemical Reactions Analysis

Types of Reactions: (2Z,6E)-Farnesol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form farnesal and farnesoic acid.

    Reduction: Reduction of this compound can yield farnesane.

    Substitution: It can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Acidic or basic catalysts are often used for esterification and etherification reactions.

Major Products:

Comparison with Similar Compounds

    Geraniol: Another sesquiterpene alcohol with similar uses in perfumery and cosmetics.

    Nerol: An isomer of geraniol with a similar floral aroma.

    Citronellol: Known for its rose-like scent and used in similar applications.

Uniqueness of (2Z,6E)-Farnesol:

Properties

IUPAC Name

(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDAMVZIKSXKFV-PVMFERMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\CO)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274196
Record name (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly yellow to colourless liquid; mild, oily, floral aroma
Record name Farnesol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, soluble (in ethanol)
Record name Farnesol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.884-0.889
Record name Farnesol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3790-71-4
Record name (2Z,6E)-Farnesol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3790-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farnesol, (2Z,6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARNESOL, (2Z,6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4TI19PXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Arctander "Perfume and Flavor Chemicals (Aroma Chemicals)" at monograph 1378 discloses "Farnesal," 2,6,10-trimethyl-2,6,10-dodecatrien-12-al to have a very mild, sweet oily, slightly woody, tenacious odor. On the other hand, Arctander also describes, at Monograph 1379, Farnesene, 2,6,10-trimethyl-2,6,9,11-dodecatetraene defined according to the structure: ##STR3## to have a very mild, sweet and warm, rather nondescript odor of good tenacity. Arctander further states that apart from some possible use in the reconstruction of certain essential oils, there is to the author's knowledge, very little, if any, use for this sesquiterpene in perfumery as such. Arctander further states that Farnesene having the structure: ##STR4## is produced by dehydration of Farnesol by heat with a potassium dehydrating agent or from Nerolidol by heat with acetic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (2Z,6E)-farnesol?

A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS helps identify the compound based on its retention time and fragmentation pattern, while NMR provides detailed structural information.

Q3: How is this compound biosynthesized?

A3: this compound is synthesized from trans,trans-farnesyl pyrophosphate (FPP) via a specific isomerase enzyme. Research on Andrographis paniculata tissue cultures revealed the presence of two distinct enzymes: a trans,trans- to cis,trans-farnesol isomerase and a trans,trans-farnesyl pyrophosphate isomerase-cyclase []. These enzymes play crucial roles in the biosynthesis of this compound and other related terpenes.

Q4: In which plant species is this compound found?

A4: this compound has been identified in various plant species, including:

  • Andrographis paniculata [, ]
  • Diospyros discolor []
  • Alpinia galangal []
  • Humulus lupulus (Hops) []
  • Guazuma ulmifolia []
  • Encyclia vespa and E. fragrans []
  • Juniperus excelsa []
  • Cupressus cashmeriana []
  • Psidium guajava []
  • Eleutherococcus species []
  • Citrus paradisi (Grapefruit) and Citrus grandis (Pummelo) []
  • Maclura pomifera (Osage orange) []
  • Magnolia grandiflora []
  • Madhuca utilis and Neobalanocarpus heimii []
  • Psidium guineense []
  • Costus afer []
  • Grindelia discoidea []
  • Arthrinium sp. (Endophytic fungus) []
  • Chrysanthemum balsamita []
  • Piper nigrum (Black pepper) []
  • Artemisia campestris []
  • Descurainia sophia []

Q5: What are the known biological activities of this compound?

A5: Research suggests that this compound exhibits several biological activities, including:

  • Cytotoxic activity: It has shown cytotoxic activity against various cancer cell lines, including colon, liver, and lung cancer cells [].
  • Antimicrobial activity: Studies have demonstrated its moderate to strong growth suppression against several bacterial and fungal species, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Candida albicans [].
  • Anti-inflammatory activity: Research indicates that this compound, particularly when present as a major component in essential oils, may contribute to the anti-inflammatory properties of certain plant extracts [].

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